(Z)-N'-(2,3-ジメチルフェニル)-4-(4-エトキシフェニル)チアゾール-2-カルボヒドラゾノイルシアニド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

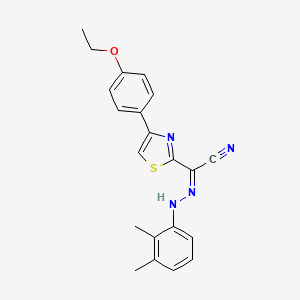

(Z)-N'-(2,3-dimethylphenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C21H20N4OS and its molecular weight is 376.48. The purity is usually 95%.

BenchChem offers high-quality (Z)-N'-(2,3-dimethylphenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N'-(2,3-dimethylphenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- ピナコールボロン酸エステル: この化合物は、有機合成における貴重なビルディングブロックとして機能します . アルキルボロン酸エステルの脱ボロン化のための多くのプロトコルが存在する一方で、プロト脱ボロン化はあまり研究されていません。しかし、最近の研究では、ラジカルアプローチを用いた1°、2°、および3°アルキルボロン酸エステルの触媒的プロト脱ボロン化が報告されています。この進歩は、合成化学の新たな道を切り開きます。

有機合成とビルディングブロック

生物活性

(Z)-N'-(2,3-dimethylphenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring coupled with a hydrazonoyl cyanide moiety. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling with hydrazonoyl cyanide. The structural formula can be represented as follows:

- Cytotoxicity : The primary mode of action for compounds containing cyanide is the inhibition of cytochrome c oxidase (CCO), leading to cellular hypoxia and cytotoxicity. This inhibition can result in decreased ATP production and cell viability at higher concentrations .

- Cell Proliferation : Interestingly, at lower concentrations, cyanide can stimulate CCO activity, enhancing ATP production and promoting cell proliferation .

- Neuroprotective Effects : Some studies suggest that thiazole derivatives may exhibit neuroprotective properties by modulating NMDA receptor activity, which is crucial in neurodegenerative diseases .

Antimicrobial Activity

Recent evaluations have demonstrated that thiazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

1. In Vitro Studies on Cytotoxicity

A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anti-cancer activity. Specifically, compounds with similar structural features to (Z)-N'-(2,3-dimethylphenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide showed significant inhibition of cell proliferation in human cancer cell lines .

2. Neuroprotection and Cognitive Function

Another study investigated the neuroprotective effects of thiazole derivatives in models of Alzheimer’s disease. The findings suggested that these compounds could inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and potentially improving cognitive function . This positions (Z)-N'-(2,3-dimethylphenyl)-4-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide as a candidate for further exploration in neurodegenerative disease therapies.

Data Tables

特性

IUPAC Name |

(2Z)-N-(2,3-dimethylanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS/c1-4-26-17-10-8-16(9-11-17)20-13-27-21(23-20)19(12-22)25-24-18-7-5-6-14(2)15(18)3/h5-11,13,24H,4H2,1-3H3/b25-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCKRTKNMJNILM-PLRJNAJWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC(=C3C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=CC(=C3C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。